molecular formula C8H14ClN B13556456 (2S)-2-ethynyl-1,2-dimethylpyrrolidinehydrochloride

(2S)-2-ethynyl-1,2-dimethylpyrrolidinehydrochloride

Cat. No.: B13556456
M. Wt: 159.65 g/mol
InChI Key: BETSUEWWKOFJQX-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride is a chemical compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of (2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

(2S)-2-ethynyl-1,2-dimethylpyrrolidine;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-4-8(2)6-5-7-9(8)3;/h1H,5-7H2,2-3H3;1H/t8-;/m1./s1

InChI Key

BETSUEWWKOFJQX-DDWIOCJRSA-N

Isomeric SMILES

C[C@]1(CCCN1C)C#C.Cl

Canonical SMILES

CC1(CCCN1C)C#C.Cl

Origin of Product

United States

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